
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both an indole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with an indole derivative. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-(5-methylthiophen-2-yl)-1H-indole-3-carboxylic acid.
Reduction: 2-(5-methylthiophen-2-yl)-1H-indole-3-methanol.
Substitution: 2-(5-bromo-5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde.
Scientific Research Applications
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde: Another thiophene derivative with similar structural features.
2-(5-methylthiophen-2-yl)benzaldehyde: A compound with a benzene ring instead of an indole ring.
Uniqueness
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both indole and thiophene rings, which can confer distinct electronic and steric properties. This dual-ring system can enhance its versatility in various chemical reactions and applications compared to compounds with only one of these rings.
Properties
Molecular Formula |
C14H11NOS |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NOS/c1-9-6-7-13(17-9)14-11(8-16)10-4-2-3-5-12(10)15-14/h2-8,15H,1H3 |
InChI Key |
FNVPSTWJUZJGTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C3=CC=CC=C3N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)
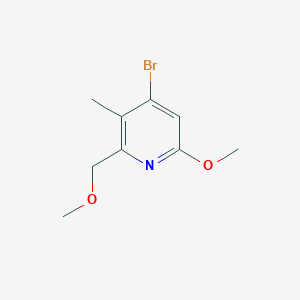

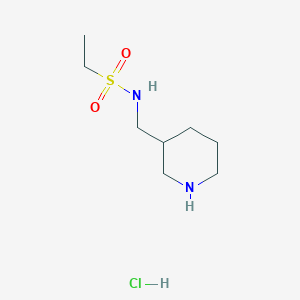
![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)

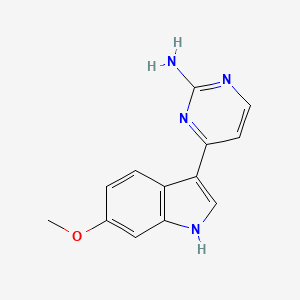

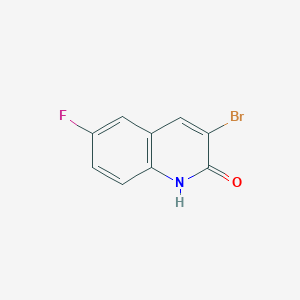
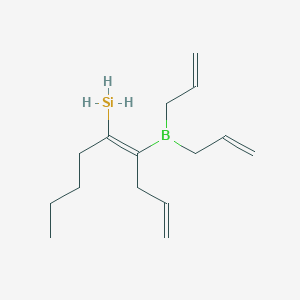
![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)
![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)

